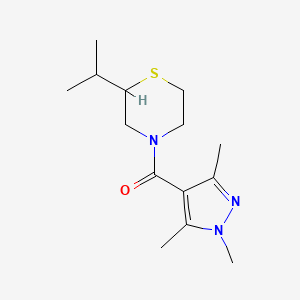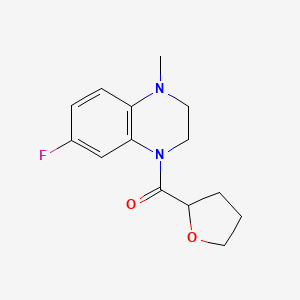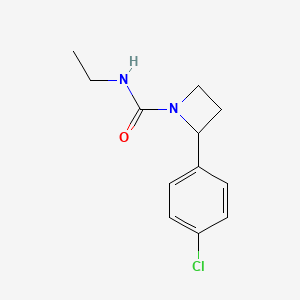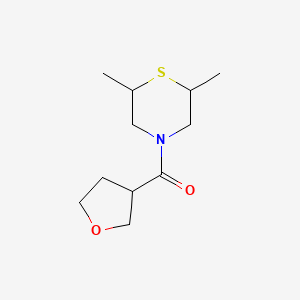
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, scientific research has suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, it may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been demonstrated to have anti-inflammatory and antioxidant properties. It may also have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of a range of other diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of focus could be on elucidating its mechanism of action, which would provide insights into how to optimize its therapeutic potential. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would facilitate its use in scientific research and potential clinical applications.
Métodos De Síntesis
The synthesis of (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 1,3,5-trimethylpyrazole with thionyl chloride to form 1-chloro-3,5-dimethylpyrazole. This intermediate is then reacted with morpholine and tert-butyl isocyanide to form (2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been studied for its potential applications in the field of medicine. In particular, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Scientific research has shown that this compound has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(2-propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-9(2)12-8-17(6-7-19-12)14(18)13-10(3)15-16(5)11(13)4/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMXJCVTZZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propan-2-ylthiomorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)



![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)
